molecular formula C7H4F6N2 B1405028 4,5-Bis-trifluoromethyl-pyridin-2-ylamine CAS No. 176762-33-7

4,5-Bis-trifluoromethyl-pyridin-2-ylamine

Cat. No. B1405028
M. Wt: 230.11 g/mol
InChI Key: COFJMXYESGMWGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, which include compounds like “4,5-Bis-trifluoromethyl-pyridin-2-ylamine”, are typically synthesized through two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Complexation and Ligand Properties

Research on similar pyridine derivatives demonstrates their ability to form stable complexes with metals, indicating potential applications in coordination chemistry and material science. For instance, studies have shown that pyridine derivatives can engage in intermolecular hydrogen bonds, significantly affecting the association constants in complexation reactions. These interactions are crucial for the development of new materials with specific optical and electronic properties (Ośmiałowski et al., 2010).

Catalysis

The catalytic properties of complexes involving pyridine derivatives have been explored, particularly in the context of alkane oxidation. Iron(II) complexes containing pyridine-based ligands have shown promise as catalysts for the oxidation of alkanes, offering a pathway to more efficient and selective oxidation processes. These findings suggest the potential for 4,5-Bis-trifluoromethyl-pyridin-2-ylamine derivatives in catalysis, leveraging their ability to stabilize metal centers and facilitate oxidative transformations (Britovsek et al., 2005).

Material Synthesis

The synthesis and electropolymerization of pyridine-based monomers, including those related to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine, have been investigated for their potential in creating new conducting polymers. These polymers are of interest for their low oxidation potentials and stability in the conducting form, which are essential characteristics for applications in electronic devices and sensors. Such research underscores the relevance of pyridine derivatives in material science, particularly in the development of electrochromic devices and conductive materials (Sotzing et al., 1996).

Synthetic Applications

Pyridine derivatives, akin to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine, have been utilized in various synthetic applications. Their reactivity towards different reagents enables the formation of novel compounds with potential biological and pharmaceutical applications. For example, the interaction of similar compounds with iodine has been studied, revealing complex formation and potential pathways for synthesizing new compounds with unique structural and functional properties (Chernov'yants et al., 2011).

properties

IUPAC Name

4,5-bis(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-5(14)15-2-4(3)7(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJMXYESGMWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis-trifluoromethyl-pyridin-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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